(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine
Overview
Description
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine is a bicyclic heterocyclic compound that features a fused pyrrolidine and oxazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to various natural products and pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrolidine derivative with an oxirane or oxetane under acidic or basic conditions to form the desired bicyclic structure. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalytic systems, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring system, allowing for the introduction of various functional groups. Typical reagents include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles in the presence of a suitable base or catalyst.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine: Similar bicyclic structure but with a pyridine ring instead of an oxazine ring.
Spirocyclic oxindoles: Feature a spiro-connected oxindole ring system, offering different biological activities and applications.
1H-Pyrazolo[3,4-b]pyridines: Another class of bicyclic heterocycles with diverse biological activities and synthetic applications.
Uniqueness: (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile scaffold for drug development make it a valuable compound in medicinal chemistry.
Biological Activity
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine is a bicyclic heterocyclic compound notable for its unique stereochemistry and incorporation of both nitrogen and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and enzyme inhibitory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 128.17 g/mol. Its structure features a fused pyrrolidine and oxazine ring system that enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for disease processes. For instance, derivatives of this compound have been studied as potential inhibitors for enzymes linked to Alzheimer's disease and cancer progression .
- Receptor Binding : Its structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity and leading to various biological effects .
Antibacterial Properties
Research indicates that this compound exhibits antibacterial properties. Heterocycles similar to this compound are known for influencing the pharmacokinetic and toxicological profiles of drugs. The presence of heteroatoms in its structure enhances interactions with bacterial targets.
Enzyme Inhibition Studies
Several studies have focused on the enzyme inhibitory potential of this compound:
- Alzheimer's Disease : Derivatives have shown promise in inhibiting human acetylcholinesterase, an enzyme linked to the pathophysiology of Alzheimer's disease. Virtual screening has demonstrated binding affinities that suggest potential therapeutic applications in preventing amyloid peptide aggregation .
- Cancer Research : The compound has been explored for its ability to inhibit specific enzymes that contribute to tumor growth and metastasis. Studies indicate that modifications to the basic structure can enhance potency against cancer-related targets .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound compared to other compounds with similar structures, the following table summarizes key features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine | Similar bicyclic structure | Different stereochemistry may influence activity |
Pyrrolidine | Five-membered ring with nitrogen | Simpler structure; less complex reactivity |
Tetrazole | Five-membered ring with four nitrogens | Higher polarity; different pharmacological properties |
1H-pyrrole | Five-membered ring with one nitrogen | Less saturated; distinct reactivity patterns |
The specific stereochemistry and dual heteroatom presence in this compound likely enhance its biological efficacy compared to these similar compounds.
Case Studies
Recent investigations have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study demonstrated that derivatives of this compound significantly inhibited the growth of cancer cell lines by targeting specific metabolic pathways involved in cell proliferation.
- Case Study 2 : Research on its antibacterial properties showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIZTIYZNFUATK-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2CNC[C@@H]2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567792 | |
Record name | (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209401-69-4 | |
Record name | (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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